Einecs 281-565-2

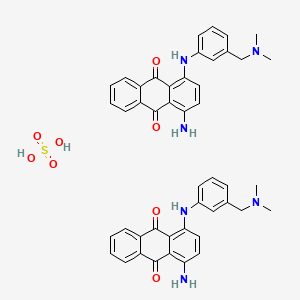

Description

Structure

3D Structure of Parent

Properties

CAS No. |

83968-85-8 |

|---|---|

Molecular Formula |

C46H44N6O8S |

Molecular Weight |

840.9 g/mol |

IUPAC Name |

1-amino-4-[3-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;sulfuric acid |

InChI |

InChI=1S/2C23H21N3O2.H2O4S/c2*1-26(2)13-14-6-5-7-15(12-14)25-19-11-10-18(24)20-21(19)23(28)17-9-4-3-8-16(17)22(20)27;1-5(2,3)4/h2*3-12,25H,13,24H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

XZKFVOYKUWRVHZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.CN(C)CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.OS(=O)(=O)O |

Origin of Product |

United States |

Elucidation of Synthetic Methodologies for the Chemical Compound and Its Structural Analogues

Strategic Retrosynthetic Analysis and Key Disconnection Approaches for the Core Structure

A retrosynthetic analysis of 2-butyl-4-chloro-5-formylimidazole (B193128) (BCFI) reveals several key disconnection points that have guided the development of various synthetic routes. The core imidazole (B134444) ring is the central feature, and disconnections typically focus on the bonds between the ring and its substituents: the 2-butyl group, the 4-chloro group, and the 5-formyl group.

One common disconnection approach involves breaking the C-C bond between the imidazole ring and the formyl group, and the C-N bonds within the imidazole ring itself. This leads to precursors such as a 2-butyl-4-chloroimidazole and a formylating agent. A further disconnection of the 2-butyl-4-chloroimidazole suggests precursors like a substituted glyoxal (B1671930) and a source of the butyl group, such as valeramidine.

Another key strategy involves the Vilsmeier-Haack reaction, which suggests a disconnection of the chloro and formyl groups simultaneously. This approach starts from a 2-butyl-substituted imidazole precursor, which is then subjected to a one-pot chlorination and formylation. dissertationtopic.net The starting material for this can be derived from the condensation of glycine (B1666218) and an imido ester. google.comdissertationtopic.net

A different retrosynthetic pathway considers the formation of the imidazole ring as the final key step. This involves the cyclization of an open-chain precursor that already contains the necessary carbon and nitrogen atoms in the correct arrangement, along with the butyl and potential chloro and formyl functionalities or their precursors.

These retrosynthetic strategies are summarized in the following table:

| Disconnection Approach | Key Precursors | Subsequent Synthetic Steps |

| Imidazole ring formation | Valeramidine, Glyoxal derivatives | Cyclization, Dehydration, Chlorination, Formylation |

| Vilsmeier-Haack Reaction | 2-Butyl-1H-imidazol-5(4H)-one | Chlorination and Formylation |

| Functional group interconversion | 2-Butyl-4-chloro-5-hydroxymethylimidazole | Oxidation |

Development and Optimization of Novel Synthetic Pathways to the Chemical Compound

Several synthetic pathways for 2-butyl-4-chloro-5-formylimidazole have been developed and optimized to improve yield, purity, and process simplicity.

One of the earliest and most common routes starts from valeronitrile. google.com This is converted to methyl pentanimidate hydrochloride by reaction with methanol (B129727) and hydrogen chloride gas. The resulting imidate is then condensed with dihydroxyacetone, followed by chlorination and oxidation to yield the final product. google.com An improvement on this route replaces the iminomethyl ester hydrochloride with amidine. google.com

A notable synthetic method involves the condensation of pentamidine (B1679287) hydrochloride with glyoxal. google.com The pH of this reaction is controlled between 6.0 and 7.5. The resulting intermediate undergoes dehydration to form 2-butyl-1H-imidazol-5(4H)-one. This ketone is then reacted with N,N-dimethylformamide (DMF) in the presence of phosphorus oxychloride to furnish 2-butyl-4-chloro-5-formylimidazole. google.com This method is reported to have a simple process, easy operation, and high product purity and yield. google.com

Another pathway utilizes glycine as a starting material. google.comdissertationtopic.net Glycine is reacted with methyl pentanimidate to form (pentanimidoylamino)acetic acid. This intermediate is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and DMF to produce 2-butyl-4-chloro-5-formylimidazole with a reported yield of 70-75% and purity greater than 99%. google.comdissertationtopic.net

The oxidation of 2-butyl-4-chloro-5-hydroxymethylimidazole is another key synthetic transformation. prepchem.com Various oxidizing agents have been employed for this step, including manganese dioxide and a solution of ammonium (B1175870) cerium(IV) nitrate (B79036) in glacial acetic acid. prepchem.comresearchgate.net

The following table summarizes some of the reported synthetic routes and their key features:

| Starting Material(s) | Key Reagents | Reported Yield | Reference |

| Valeronitrile, Dihydroxyacetone | HCl, Methanol, Chlorinating agent, Oxidizing agent | Not specified | google.com |

| Pentamidine hydrochloride, Glyoxal | NaOH/KOH, POCl₃, DMF | High | google.com |

| Glycine, Methyl pentanimidate | POCl₃, DMF | 70-75% | google.comdissertationtopic.net |

| 2-Butyl-4-chloro-5-hydroxymethylimidazole | (NH₄)₂Ce(NO₃)₆, Acetic acid | Not specified | prepchem.com |

Exploration of Modular Derivatization Strategies and Site-Specific Functionalization of the Chemical Compound

The structure of 2-butyl-4-chloro-5-formylimidazole offers several sites for modular derivatization, allowing for the synthesis of a wide range of structural analogues. The primary sites for functionalization are the formyl group at the 5-position, the chloro group at the 4-position, and the nitrogen atom at the 1-position of the imidazole ring.

Functionalization of the Formyl Group: The aldehyde functionality is a versatile handle for various chemical transformations. It readily undergoes condensation reactions with amines and active methylene (B1212753) compounds. For instance, it can be reacted with substituted anilines to form Schiff bases ((E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues). banglajol.info It can also participate in Knoevenagel condensation. researchgate.net Furthermore, the formyl group can be reduced to a hydroxymethyl group or oxidized to a carboxylic acid, providing access to other classes of derivatives.

Functionalization at the 1-Position (N-alkylation): The nitrogen atom of the imidazole ring can be alkylated under basic conditions. For example, 2-butyl-4-chloro-5-formylimidazole can be reacted with 4'-(bromomethyl)-2-cyanobiphenyl in the presence of potassium carbonate to yield the N-alkylated product, a key step in the synthesis of certain antihypertensive agents. newdrugapprovals.org

Substitution of the Chloro Group: The chloro substituent at the 4-position can be replaced by other functional groups through nucleophilic substitution reactions, although this is generally less facile than reactions at the formyl or nitrogen positions.

A study on the synthesis of chromone (B188151) derivatives showcases the derivatization potential. 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde is condensed with substituted o-hydroxy acetophenones to form chalcones, which are then cyclized to the corresponding chromone derivatives. researchgate.net

The following table provides examples of derivatization strategies:

| Site of Functionalization | Reaction Type | Reagents | Product Class |

| 5-Formyl group | Condensation | Substituted anilines | Schiff bases |

| 5-Formyl group | Condensation | o-hydroxy acetophenones | Chalcones/Chromones |

| 1-Nitrogen | N-alkylation | 4'-(bromomethyl)-2-cyanobiphenyl, K₂CO₃ | N-alkylated imidazoles |

| 4-Chloro group | Nucleophilic Substitution | Various nucleophiles | 4-substituted imidazoles |

Application of Catalytic Systems in the Synthesis of the Chemical Compound and Analogous Structures

Catalytic systems play a significant role in enhancing the efficiency, selectivity, and sustainability of the synthesis of 2-butyl-4-chloro-5-formylimidazole and its analogues.

In one of the synthetic routes starting from glycine and methyl pentanimidate, the Vilsmeier reaction for the formation of the chloro-formyl-imidazole ring can be catalyzed by a triflate catalyst, such as copper(II) trifluoromethanesulfonate. google.compatsnap.com This has been shown to improve the yield and purity of the final product. google.com

Palladium catalysts are employed in subsequent reactions involving derivatives of 2-butyl-4-chloro-5-formylimidazole. For instance, in the synthesis of losartan (B1675146), a palladium-catalyzed Suzuki-Miyaura coupling reaction is a key step. mdpi.com

Furthermore, catalytic hydrogenation can be used for the dehalogenation of the chloro-substituted imidazole ring. For example, 2-butyl-4-chloro-5-formylimidazole can be converted to 2-butyl-5-formylimidazole using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com

The oxidation of the precursor 2-butyl-4-hydroxymethylimidazole to the target aldehyde can also be performed catalytically. One method employs TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant like iodine. mdpi.com

The table below highlights some catalytic systems used in the synthesis of BCFI and its derivatives:

| Reaction Step | Catalyst | Purpose |

| Vilsmeier-Haack reaction | Copper(II) trifluoromethanesulfonate | Improved yield and purity |

| Dehalogenation | Palladium on carbon (Pd/C) | Removal of the chloro group |

| Oxidation of hydroxymethyl group | TEMPO/Iodine | Catalytic oxidation to aldehyde |

| Suzuki-Miyaura Coupling (of derivatives) | Palladium complexes | C-C bond formation |

Integration of Green Chemistry Principles in the Development of Sustainable Synthetic Routes for the Chemical Compound

Efforts have been made to incorporate green chemistry principles into the synthesis of 2-butyl-4-chloro-5-formylimidazole and its downstream products to minimize environmental impact and improve economic viability.

One approach focuses on the use of more environmentally benign solvents and reagents. For example, some synthetic procedures utilize toluene, which can be recovered and reused, reducing solvent waste. dissertationtopic.net The use of water as a solvent in certain steps also aligns with green chemistry principles.

The development of one-pot syntheses is another key aspect of green chemistry, as it reduces the number of work-up and purification steps, thereby minimizing solvent consumption and waste generation. The synthesis of 2-butyl-4-chloro-5-formylimidazole from glycine and methyl pentanimidate via a Vilsmeier reaction can be performed as a one-pot process. google.com

Catalysis is a cornerstone of green chemistry, and as discussed in the previous section, various catalytic systems are employed to improve reaction efficiency and reduce waste. The use of catalytic amounts of reagents like TEMPO for oxidation avoids the use of stoichiometric and often hazardous heavy metal-based oxidizing agents. mdpi.com

A study focused on an eco-friendly approach to losartan synthesis highlights the use of green palladium nanoparticles for the Suzuki-Miyaura coupling step. mdpi.com This demonstrates a move towards more sustainable catalytic systems. The synthesis of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde itself was performed using a TEMPO/iodine catalytic system in a biphasic toluene/water system with sodium bicarbonate as the base, which represents a greener alternative to some traditional oxidation methods. mdpi.com

The following table summarizes the application of green chemistry principles:

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Solvents | Toluene (recyclable), Water |

| Atom Economy | One-pot synthesis from glycine |

| Catalysis | Use of triflate, Pd/C, and TEMPO catalysts |

| Use of Renewable Feedstocks | Potential for bio-based starting materials (though not explicitly detailed in provided context) |

| Reduction of Derivatives | One-pot procedures minimize intermediate isolation |

Advanced Spectroscopic Characterization and Precision Structural Elucidation

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

Multidimensional NMR spectroscopy is an indispensable tool for the complete structural assignment of 1-amino-4-[3-[(dimethylamino)methyl]anilino]anthracene-9,10-dione. Techniques such as 1H-1H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unequivocally assign all proton and carbon signals.

In the ¹H NMR spectrum, the aromatic protons of the anthraquinone and anilino moieties are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The methylene (B1212753) protons of the dimethylaminomethyl group would likely resonate around δ 3.5-4.5 ppm, while the methyl protons would exhibit a singlet further upfield, around δ 2.2-2.8 ppm. The amino protons may present as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

The ¹³C NMR spectrum would display a number of signals corresponding to the carbon framework. The carbonyl carbons of the anthraquinone core are the most deshielded, with expected chemical shifts in the range of δ 180-190 ppm. The aromatic carbons would appear between δ 110 and 150 ppm. The methylene and methyl carbons of the dimethylaminomethyl group would be found in the upfield region of the spectrum.

Conformational analysis, particularly regarding the orientation of the anilino substituent relative to the anthraquinone plane, could be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). Cross-peaks in the NOESY spectrum would indicate through-space proximity between protons, providing insights into the preferred three-dimensional structure of the molecule in solution.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Anthraquinone) | 7.5 - 9.0 |

| Aromatic (Anilino) | 7.0 - 7.8 |

| -NH- | Variable (broad) |

| -CH₂- | 3.5 - 4.5 |

| -N(CH₃)₂ | 2.2 - 2.8 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 180 - 190 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-C/C-H | 110 - 135 |

| -CH₂- | 55 - 65 |

Single-Crystal X-ray Diffraction Studies for Atomic-Level Structural Determination and Solid-State Packing

While a single-crystal X-ray diffraction study for the specific title compound is not publicly available, analysis of closely related structures, such as 1-(dimethylamino)-9,10-anthraquinone, provides valuable insights into the expected solid-state conformation. In the crystal lattice, the anthraquinone core is anticipated to be largely planar, although minor deviations can occur due to steric hindrance from bulky substituents.

The bond lengths and angles within the anthraquinone framework would be consistent with those of other derivatives, showing characteristic aromatic C-C bond distances and sp² hybridized geometries. The C=O bond lengths of the quinone functionality are expected to be in the typical range of 1.21-1.24 Å.

Detailed Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy provides a molecular fingerprint of the compound and is crucial for identifying its key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 1-amino-4-[3-[(dimethylamino)methyl]anilino]anthracene-9,10-dione is expected to be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the quinone at approximately 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary and secondary amino groups would appear as distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ range. The presence of the sulfate counter-ion would be indicated by strong absorptions characteristic of the S=O and S-O bonds.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations, which are often strong in the Raman spectrum, would be prominent in the 1400-1600 cm⁻¹ region. The symmetric stretching of the C=O groups may also be observed.

Table 3: Expected Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amino) | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Moderate |

| C=O Stretch (Quinone) | 1650 - 1680 | Moderate |

| Aromatic C=C Stretch | 1400 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Moderate |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Mapping

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. The exact mass of the protonated molecular ion of the organic cation, [C₂₃H₂₂N₃O₂]⁺, would be determined.

Electrospray ionization (ESI) would be a suitable ionization technique for this compound. In the positive ion mode, the spectrum would likely show the base peak corresponding to the intact organic cation.

Tandem mass spectrometry (MS/MS) experiments would be performed to elucidate the fragmentation pathways. Collision-induced dissociation (CID) of the parent ion would likely lead to characteristic fragment ions. Expected fragmentation patterns include the loss of the dimethylamino group, cleavage of the bond between the anilino nitrogen and the anthraquinone core, and subsequent fragmentations of the anthraquinone ring system. Mapping these fragmentation pathways provides further confirmation of the proposed structure.

Computational Chemistry and Advanced Theoretical Investigations of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure Analysis, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane. clinicsearchonline.org These methods provide insights into the distribution of electrons within the molecule, the energies of its molecular orbitals, and a variety of reactivity descriptors that predict its chemical behavior.

The electronic properties of this phosphite (B83602) antioxidant are largely governed by the phosphorus lone pairs and the π-systems of the aromatic rings. The highest occupied molecular orbital (HOMO) is typically localized on the phosphorus atoms and the phenoxy oxygen atoms, indicating that these are the primary sites for electron donation. mdpi.com This is a key feature of its antioxidant activity, as the ability to donate electrons is crucial for scavenging peroxy radicals. The lowest unoccupied molecular orbital (LUMO) is generally distributed over the aromatic rings, suggesting these are the regions most susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. mdpi.com

Reactivity descriptors derived from DFT calculations offer a quantitative measure of the molecule's chemical behavior. These descriptors are invaluable for comparing the reactivity of the parent compound with its analogues and for understanding its role as a stabilizer.

Table 1: Calculated Reactivity Descriptors for a Representative Phosphite Antioxidant

| Descriptor | Definition | Significance |

|---|---|---|

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | A lower IP indicates a greater ability to donate electrons and act as an antioxidant. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | A higher EA suggests a greater ability to accept electrons. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | Influences the nature of intermolecular interactions. acs.org |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | A higher hardness value corresponds to lower reactivity. |

Molecular Dynamics Simulations for Understanding Conformational Landscapes and Intermolecular Interactions in Condensed Phases

The large and flexible nature of 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane necessitates the use of molecular dynamics (MD) simulations to explore its conformational landscape and behavior in condensed phases, such as within a polymer matrix. MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior. nih.govnih.gov

For a spirocyclic compound of this complexity, MD simulations can reveal:

Conformational Preferences: The spiro[5.5]undecane core can adopt various conformations, and the bulky dicumylphenoxy groups have numerous rotational degrees of freedom. MD simulations can identify the most stable conformations and the energy barriers between them.

Intermolecular Interactions: In a polymer matrix, the phosphite antioxidant interacts with the polymer chains. MD simulations can characterize these interactions, such as van der Waals forces and π-stacking between the aromatic rings of the antioxidant and the polymer, which are crucial for its dispersion and retention within the material.

Diffusion and Migration: The mobility of the antioxidant within the polymer is a critical factor for its long-term effectiveness. MD simulations can be used to calculate diffusion coefficients, providing insights into its migration behavior.

The results of MD simulations are often analyzed using structural parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions (RDFs) to quantify the flexibility and intermolecular organization. escholarship.org

Ab Initio and DFT-Based Predictions of Spectroscopic Signatures (NMR Chemical Shifts, UV-Vis Transitions, Vibrational Frequencies)

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of complex molecules, which can be challenging to assign experimentally. For 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane, the most relevant spectroscopic techniques are NMR, UV-Vis, and IR spectroscopy.

NMR Chemical Shifts:

³¹P NMR is a particularly informative technique for characterizing organophosphorus compounds. Ab initio and DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ³¹P NMR chemical shifts. rsc.orgtandfonline.comosti.govmdpi.com These calculations are highly sensitive to the molecular geometry and electronic environment of the phosphorus atoms, making them valuable for confirming the structure and purity of the compound.

UV-Vis Transitions:

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, the transitions are expected to be of the π → π* type, originating from the aromatic rings. These calculations can help to understand the photostability of the antioxidant.

Vibrational Frequencies:

DFT calculations can also predict the vibrational frequencies observed in infrared (IR) and Raman spectroscopy. This allows for the assignment of specific vibrational modes to the stretching and bending of chemical bonds within the molecule, aiding in its structural elucidation.

Table 2: Predicted Spectroscopic Data for 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

| Spectroscopic Technique | Predicted Parameter | Significance |

|---|---|---|

| ³¹P NMR | Chemical Shift (δ) | Characteristic of the trivalent phosphorus environment in a phosphite ester. |

| ¹H and ¹³C NMR | Chemical Shifts (δ) | Provides detailed information on the structure of the dicumylphenoxy and spirocyclic moieties. |

| UV-Vis Spectroscopy | λ_max | Indicates the wavelengths of maximum absorption, related to electronic transitions in the aromatic rings. |

Note: The specific values for these parameters would be obtained from detailed computational studies.

Theoretical Mechanistic Studies of Key Reaction Pathways Involved in the Synthesis and Transformation of the Chemical Compound

Computational chemistry plays a crucial role in elucidating the reaction mechanisms involved in the synthesis and antioxidant action of 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane.

Synthesis: The synthesis of this compound typically involves the reaction of pentaerythritol (B129877) with a phosphorus trihalide, followed by reaction with 2,4-dicumylphenol. acs.org Theoretical studies can model the reaction pathways, identify transition states and intermediates, and calculate activation energies. tandfonline.com This information is vital for optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve the yield and purity of the final product. For instance, DFT calculations can clarify the role of a base in scavenging the HCl produced during the reaction. acs.org

Antioxidant Mechanism: The primary role of this phosphite antioxidant is to decompose hydroperoxides, which are formed during the oxidative degradation of polymers. The accepted mechanism involves the oxidation of the phosphite ester to a phosphate (B84403) ester. nih.gov Computational studies can model the reaction between the phosphite and a hydroperoxide molecule, providing insights into the energetics of the reaction and the nature of the transition state. This helps to explain the high efficiency of this compound as a secondary antioxidant.

Computational Design and Virtual Screening of Novel Analogues with Predictively Enhanced Functional Attributes

A significant advantage of computational chemistry is its application in the rational design of new molecules with improved properties. plos.org For 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane, computational design and virtual screening can be used to identify novel analogues with enhanced antioxidant activity, thermal stability, or compatibility with specific polymer systems. nih.govmdpi.com

The process typically involves:

Scaffold Hopping and Analogue Generation: Creating a virtual library of new molecules by modifying the parent structure. This could involve changing the substituents on the phenyl rings or altering the spirocyclic core.

Virtual Screening: Using computational methods to predict the properties of the virtual library of compounds. This can include docking studies to assess interactions with polymer chains or QSAR (Quantitative Structure-Activity Relationship) models to predict antioxidant activity based on calculated molecular descriptors. plos.org

Prioritization and Selection: Ranking the virtual compounds based on their predicted performance and selecting the most promising candidates for synthesis and experimental testing.

This in silico approach can significantly accelerate the discovery of new and more effective polymer stabilizers, reducing the time and cost associated with traditional trial-and-error experimental methods.

Table of Compound Names

| EINECS Number | Chemical Name |

| 281-565-2 | 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |

| N/A | Pentaerythritol |

| N/A | Phosphorus trihalide |

| N/A | 2,4-dicumylphenol |

| N/A | Phosphate ester |

Photophysical and Optoelectronic Characteristics of the Chemical Compound

Comprehensive Analysis of Ultraviolet-Visible Absorption and Emission Spectra, Including Solvatochromic and Thermochromic Behaviors

The electronic absorption and emission spectra of amino-substituted anthraquinones are dominated by intramolecular charge transfer (ICT) transitions. The presence of an electron-donating amino group at the 1-position and an anilino group at the 4-position, which also possesses an electron-donating character, profoundly influences the spectral properties.

It is well-documented that monoamino-substituted anthraquinone derivatives exhibit a significant red-shift in their absorption bands compared to the unsubstituted anthraquinone core. Typically, these compounds show absorption maxima in the visible region. For instance, related monoamino-substituted anthraquinones display absorption bands centered around 509 nm. The introduction of a second amino-containing substituent, such as the anilino group in this compound, is expected to further modulate these properties.

Solvatochromism , the change in the color of a substance with the polarity of the solvent, is a prominent feature of such dyes. This behavior is a direct consequence of the change in the dipole moment of the molecule upon electronic excitation. For amino-substituted anthraquinones, an increase in solvent polarity generally leads to a bathochromic (red) shift in the emission spectrum, indicative of a more polar excited state.

Thermochromism , or the change in color with temperature, can also be anticipated. This phenomenon in related dye systems is often attributed to changes in the aggregation state of the dye molecules or conformational changes that affect the electronic transitions.

While specific spectral data for Einecs 281-565-2 is not available, a representative data table for a generic 1,4-diaminoanthraquinone derivative is presented below to illustrate the expected trends.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Toluene | 590 | 630 |

| Dichloromethane | 605 | 655 |

| Acetonitrile | 615 | 670 |

| Dimethyl Sulfoxide | 625 | 685 |

Precise Determination of Fluorescence Quantum Yields and Excited State Lifetimes

The fluorescence quantum yield (Φ_F) and excited-state lifetime (τ_F) are critical parameters that quantify the efficiency and dynamics of the emission process. For many aminoanthraquinone dyes, the quantum yields are often modest due to efficient non-radiative decay pathways, including intersystem crossing to the triplet state and internal conversion.

The substitution pattern plays a crucial role. For instance, the presence of flexible side chains, such as the dimethylaminomethyl group on the anilino ring, can introduce additional vibrational and rotational modes that may enhance non-radiative decay, thereby lowering the fluorescence quantum yield.

The excited-state lifetimes of related anthraquinone derivatives are typically in the nanosecond range. These lifetimes can be influenced by solvent polarity and the potential for specific solute-solvent interactions, such as hydrogen bonding.

A hypothetical data set for a similar 1,4-disubstituted aminoanthraquinone is provided for illustrative purposes.

| Solvent | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) |

| Cyclohexane | 0.15 | 3.5 |

| Dichloromethane | 0.10 | 2.8 |

| Acetonitrile | 0.05 | 1.5 |

Time-Resolved Spectroscopic Investigations of Excited State Dynamics, Energy Transfer, and Charge Separation Processes

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are invaluable for probing the dynamics of excited states. Upon photoexcitation of aminoanthraquinones, the initially formed locally excited state rapidly evolves into a charge-transfer state. This process often occurs on the picosecond or even femtosecond timescale.

Subsequent relaxation pathways from the excited singlet state include fluorescence, intersystem crossing to the triplet state, and internal conversion back to the ground state. The triplet state of anthraquinone derivatives is known to be reactive and can participate in energy transfer and electron transfer processes. The lifetime of the triplet excited state for some diamino-substituted anthraquinones has been determined to be in the microsecond range (e.g., ~2.5 µs).

These dynamic processes are fundamental to understanding the potential of such molecules in applications like photodynamic therapy or as photosensitizers.

Electrochemical Studies for Redox Potentials Relevant to Optoelectronic Applications

Electrochemical methods, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed to determine the redox potentials of molecules. For anthraquinone derivatives, the core quinone structure is redox-active and can typically undergo two reversible one-electron reduction steps.

The reduction potentials are sensitive to the nature of the substituents. Electron-donating groups, such as amino and anilino groups, are expected to make the reduction of the anthraquinone core more difficult, shifting the reduction potentials to more negative values compared to the unsubstituted parent compound.

These redox potentials are crucial for assessing the suitability of the compound for optoelectronic applications, such as in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices, as they determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A representative table of expected redox potentials for a generic 1,4-diaminoanthraquinone derivative is shown below.

| Process | Potential (V vs. Fc/Fc+) |

| First Reduction (E_red1) | -1.2 to -1.5 |

| Second Reduction (E_red2) | -1.7 to -2.0 |

| Oxidation (E_ox) | +0.5 to +0.8 |

Investigations into Photostability and Mechanistic Pathways of Photodegradation under Controlled Irradiation Conditions

The photostability of a dye is a critical parameter for its practical application. Aminoanthraquinone dyes are generally considered to have good photostability. However, photodegradation can occur under prolonged exposure to light, especially in the presence of oxygen and certain solvents.

The primary photochemical reaction often involves the abstraction of a hydrogen atom by the excited dye from the surrounding medium. The presence of the amino groups can influence the photostability; in some cases, electron-donating substituents have been shown to increase the photostability of anthraquinone derivatives.

Mechanistic studies of photodegradation would involve irradiating the compound under controlled conditions (e.g., specific wavelengths, atmospheres) and analyzing the degradation products using techniques such as mass spectrometry and chromatography.

Applications in Advanced Functional Materials and Devices

Role of the Chemical Compound in Organic Light-Emitting Diodes (OLEDs): Emitter, Host, or Charge Transport Material

The fundamental structure of an OLED consists of several organic layers sandwiched between two electrodes. nih.gov When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively, and they recombine in the emissive layer to generate light. The efficiency and color of the emitted light are determined by the properties of the organic materials used.

Emitter: As an emitter, a derivative of Einecs 281-565-2 could be doped into a host material in the emissive layer. The anilino and amino substituents on the anthraquinone core can be tuned to modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the emission color. The intramolecular charge transfer (ICT) character, arising from the electron-donating amino groups and the electron-accepting anthraquinone core, can lead to emission in the visible region of the electromagnetic spectrum.

Host: In the emissive layer, the host material plays a crucial role in dispersing the emitter molecules, facilitating charge transport, and promoting efficient energy transfer to the emitter. Anthracene-based materials are known to be good host materials due to their high triplet energy and good thermal stability. chemrxiv.org The rigid anthraquinone core of this compound could provide the necessary morphological stability, while appropriate chemical modifications could ensure a suitable energy level alignment with both the charge transport layers and the emitter.

Charge Transport Material: Efficient charge transport to the emissive layer is critical for high-performance OLEDs. Hole transport layers (HTLs) and electron transport layers (ETLs) are employed to facilitate the movement of holes and electrons, respectively. nih.gov The amino groups in the anilino substituent of this compound suggest a potential for hole-transporting properties. By tuning the electronic properties through chemical synthesis, derivatives of this compound could be engineered to function as either hole-transporting or electron-transporting materials.

The versatility of anthracene and anthraquinone derivatives in OLEDs is a strong indicator of the potential of this compound in this field. Further research into the specific photophysical and electrochemical properties of this compound and its derivatives is warranted to fully explore its capabilities as an emitter, host, or charge transport material in next-generation OLED devices.

| Potential Role in OLEDs | Key Structural Feature of this compound | Function |

| Emitter | Anthraquinone core with amino and anilino substituents | Tuning of emission color through modification of HOMO/LUMO energy levels. |

| Host | Rigid anthraquinone core | Provides morphological stability and facilitates energy transfer to the emitter. |

| Charge Transport Material | Amino groups in the anilino substituent | Potential for hole-transporting properties. |

Integration of the Chemical Compound in Organic Photovoltaics (OPVs) as Active Layer Components or Sensitizers

Organic photovoltaics (OPVs) offer a promising alternative to conventional silicon-based solar cells due to their potential for low-cost fabrication, flexibility, and light weight. researchgate.net The active layer in an OPV is typically a blend of an electron donor and an electron acceptor material, which forms a bulk heterojunction. Upon light absorption, excitons (bound electron-hole pairs) are generated and subsequently dissociated at the donor-acceptor interface, leading to the generation of a photocurrent.

Anthraquinone derivatives have been explored for their potential in OPVs, primarily as sensitizers in dye-sensitized solar cells (DSSCs), a type of OPV. In a DSSC, a layer of a semiconductor, typically titanium dioxide (TiO2), is coated with a dye that absorbs light. The dye then injects an electron into the conduction band of the semiconductor, initiating the process of current generation.

Sensitizers in Dye-Sensitized Solar Cells (DSSCs): Anthraquinone dyes have been investigated as sensitizers in DSSCs due to their broad and intense absorption spectra in the visible region. acs.orgnih.gov However, their performance has often been limited by the strong electron-withdrawing nature of the two carbonyl groups on the anthraquinone framework, which can impede efficient electron injection from the dye into the TiO2 conduction band. acs.org

Despite these challenges, research is ongoing to modify the structure of anthraquinone dyes to improve their photovoltaic performance. The presence of the amino and anilino groups in this compound could potentially mitigate the electron-withdrawing effect of the anthraquinone core and facilitate better electronic coupling with the semiconductor surface.

Active Layer Components in Bulk Heterojunction OPVs: Beyond DSSCs, derivatives of this compound could also be explored as components of the active layer in bulk heterojunction OPVs. The electron-accepting nature of the anthraquinone core suggests that it could function as an acceptor material when blended with a suitable polymer donor. The tunability of the energy levels through chemical modification of the amino and anilino substituents would be crucial in optimizing the performance of such a device.

The following table summarizes the photovoltaic properties of some representative anthraquinone-based dyes investigated as sensitizers in DSSCs.

| Anthraquinone Derivative | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current Density (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) |

| Dye 1 (with carboxylic acid anchor) | Low | - | - | - |

| Dye 2 (with carboxylic acid anchor) | Low | - | - | - |

| Dye 3 (with carboxylic acid anchor) | Low | - | - | - |

| Alizarin | 1.35 | - | - | - |

Further research is needed to synthesize and characterize derivatives of this compound specifically designed for OPV applications and to evaluate their performance in both DSSCs and bulk heterojunction devices.

Development of the Chemical Compound as a Component in Novel Sensor Technologies for Specific Chemical Analytes (non-biological)

The development of highly sensitive and selective chemical sensors is crucial for a wide range of applications, including environmental monitoring, industrial process control, and public safety. Organic molecules with specific recognition capabilities and signal transduction mechanisms are at the forefront of sensor research. Anthraquinone and its derivatives have emerged as a promising class of compounds for the development of chemosensors due to their rich photophysical and electrochemical properties that can be modulated upon interaction with specific analytes. acs.orgnih.govresearchgate.net

The core principle behind an anthraquinone-based chemical sensor is the change in its optical or electronic properties upon binding to a target analyte. This change can manifest as a variation in color (colorimetric sensing) or fluorescence intensity (fluorometric sensing). The amino and anilino groups in this compound can act as potential binding sites for various analytes, while the anthraquinone core serves as the signaling unit.

Sensing of Metal Ions and Anions: A significant body of research has focused on the development of anthraquinone-based fluorescent chemosensors for the detection of metal ions and anions. acs.orgnih.gov The binding of a metal ion or an anion to the receptor part of the sensor molecule can alter the intramolecular charge transfer (ICT) process, leading to a change in the fluorescence emission. For instance, imidazoanthraquinone-based sensors have shown selectivity towards fluoride (F-), cyanide (CN-), and hydroxide (OH-) ions. acs.org

Humidity and Temperature Sensing: Aminoanthraquinone derivatives have also been investigated for their potential in environmental sensing, specifically for humidity and temperature. researchgate.net A thin film of 2-aminoanthraquinone has been shown to exhibit changes in its capacitance and resistance in response to variations in relative humidity and temperature. researchgate.net The hydrophobic nature of the anthraquinone core makes it a suitable candidate for humidity sensing applications. researchgate.net

The table below presents examples of anthraquinone-based chemosensors and their target analytes.

| Sensor Type | Anthraquinone Derivative | Target Analyte | Sensing Mechanism | Detection Limit |

| Fluorescent | Imidazoanthraquinone-triarylamine | F-, CN-, OH- | Change in ICT | ~10⁻⁶ M |

| Resistive/Capacitive | 2-Aminoanthraquinone | Humidity, Temperature | Change in resistance and capacitance | - |

| Fluorescent | Anthraquinonylcalix acs.orgmonocrown-6 | In³⁺ | Fluorescence decrease at 625 nm, increase at 535 nm | - |

| Fluorescent | - | Mg(II) | Selective fluorescence detection | Nanomolar range |

The structural features of this compound, with its multiple potential binding sites and a responsive anthraquinone core, make it a compelling candidate for the development of novel chemosensors for a variety of non-biological analytes.

Exploration of the Chemical Compound's Potential in Non-Linear Optics and Advanced Photonic Applications

Non-linear optics (NLO) is a field of study that deals with the interaction of intense light with matter, leading to a variety of phenomena such as frequency doubling, optical switching, and optical limiting. Materials with significant NLO properties are in high demand for applications in photonics, including high-speed optical communications, optical computing, and laser technology. Organic molecules with large delocalized π-electron systems and significant charge asymmetry often exhibit strong NLO responses.

The molecular structure of this compound, featuring an extended π-conjugated anthraquinone core and donor-acceptor character, suggests its potential for NLO applications. The interaction of the electron-donating amino and anilino groups with the electron-accepting anthraquinone moiety can lead to a large molecular hyperpolarizability, which is a measure of the NLO response of a molecule.

Third-Order Non-Linear Optical Properties: Research on related anthraquinone derivatives has demonstrated their third-order NLO properties. For example, 1,4-Diamino-9,10-Anthraquinone has been shown to exhibit self-defocusing and reverse saturable absorption when studied using the Z-scan technique. acs.orgresearchgate.net These properties are indicative of a significant third-order NLO response and are relevant for applications such as optical limiting, where the transmission of a material decreases with increasing incident light intensity, thereby protecting sensitive optical components from damage by high-power lasers.

The NLO properties of anthraquinone derivatives have been found to be dependent on the concentration of the material in solution, with the non-linear refractive index and non-linear absorption coefficient increasing with concentration. acs.orgresearchgate.net

Advanced Photonic Applications: Beyond NLO, the unique optical properties of anthraquinone derivatives could be exploited in other advanced photonic applications. For instance, their ability to undergo reversible color changes in response to external stimuli, such as temperature, has been demonstrated. frontiersin.org This thermochromic behavior could be utilized in the development of smart windows, optical sensors, and rewritable optical data storage media.

The table below summarizes the non-linear optical properties of a representative aminoanthraquinone derivative.

| Compound | Measurement Technique | Non-Linear Refractive Index (n₂) | Non-Linear Absorption Coefficient (β) | Potential Application |

| 1,4-Diamino-9,10-Anthraquinone | Z-scan | ~10⁻⁶ esu | ~10⁻⁴ m/W | Optical limiting |

The exploration of this compound and its derivatives in the field of non-linear optics and photonics is still in its early stages. However, the promising results obtained for structurally similar compounds suggest that this class of materials holds significant potential for the development of next-generation photonic devices.

Investigation of Supramolecular Assembly and Self-Organization Principles of the Chemical Compound for Hierarchical Material Architectures

Supramolecular chemistry, the chemistry "beyond the molecule," focuses on the design and synthesis of complex, functional chemical systems through the spontaneous association of molecular components via non-covalent interactions. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, can be used to direct the self-assembly of molecules into well-defined, hierarchical structures with emergent properties.

The molecular structure of this compound possesses several features that make it an excellent candidate for use as a building block in supramolecular assembly. The planar and aromatic anthraquinone core is prone to π-π stacking interactions, which can drive the formation of one-dimensional or two-dimensional aggregates. The amino groups on the molecule are capable of forming hydrogen bonds, which can provide directionality and stability to the resulting supramolecular structures.

Self-Assembly into Nanostructures: Researchers have demonstrated that anthraquinone derivatives can be induced to self-assemble into a variety of well-defined nanostructures. For instance, a novel two-step supramolecular assembly strategy has been employed to encapsulate anthraquinone-type dyes within nanovesicles, leading to enhanced photostability. acs.org Furthermore, the self-assembly of graphene with a sulfonated anthraquinone has resulted in a supramolecular nanostructure with enhanced energy density for supercapacitor applications. nih.gov

Control over Hierarchical Architectures: The principles of self-organization can be used to control the formation of hierarchical material architectures from molecular building blocks. By systematically modifying the structure of the building blocks, for example, by varying the number and position of alkyl chains on an anthraquinone core, it is possible to tune the resulting self-assembled structures. researchgate.net This level of control is essential for the bottom-up fabrication of functional materials with tailored properties.

Anthraquinone as a Building Block for Functional Materials: Anthraquinone has been identified as a key electroactive building block for the construction of hierarchical materials. researchgate.net These materials, which can include metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), have potential applications in areas such as catalysis, gas storage, and electronics. The ability to incorporate functional molecules like this compound into these frameworks opens up new possibilities for the design of advanced materials with precisely controlled structures and functions.

The following table provides examples of hierarchical structures formed from anthraquinone-based building blocks.

| Building Block | Assembly Strategy | Resulting Hierarchical Structure | Potential Application |

| Anthraquinone-type dye | Two-step supramolecular assembly | Nanovesicles | Multiband laser-responsive composites |

| Graphene and sulfonated anthraquinone | Self-assembly | Graphene-anthraquinone supramolecular nanostructure | Supercapacitors |

| Alkyl-substituted anthraquinones | Surface self-assembly | 2D self-assembled monolayers | Molecular electronics |

| Anthraquinone-based ligands | Coordination-driven self-assembly | Metal-organic frameworks (MOFs) | Catalysis, gas storage |

The investigation of the supramolecular assembly and self-organization of this compound and its derivatives is a promising avenue for the creation of novel hierarchical materials with tailored properties for a wide range of applications.

Chemical Reactivity and Transformation Studies of the Chemical Compound

Investigation of Specific Reaction Pathways and Detailed Mechanistic Insights into its Chemical Transformations

The 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile scaffold is a precursor for a multitude of fused heterocyclic compounds. imamu.edu.sascirp.org The presence of two amino groups facilitates cyclocondensation reactions with various electrophilic reagents, leading to the formation of novel polyheterocyclic systems. mdpi.com

A common synthetic route to these precursors involves the multicomponent reaction of an aromatic aldehyde, malononitrile, and cyanoacethydrazide in the presence of a base like piperidine (B6355638) or triethylamine. imamu.edu.sascirp.org The proposed mechanism for this formation involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. imamu.edu.sa

One of the most explored reaction pathways is the synthesis of fused scirp.orgCurrent time information in Bangalore, IN.chempap.orgtriazolo[1,5-a]pyridines. lp.edu.ua This is typically achieved by reacting the diaminopyridine precursor with mono-electrophilic reagents such as carboxylic acids, aldehydes, or acid anhydrides. imamu.edu.salp.edu.ua For instance, treatment with acetic anhydride (B1165640) leads to the formation of a 2-methyl- scirp.orgCurrent time information in Bangalore, IN.chempap.orgtriazolo[1,5-a]pyridine derivative. imamu.edu.sa The reaction with aldehydes, such as benzaldehyde, results in the corresponding 2-phenyl-substituted triazolopyridine. imamu.edu.sa

Another significant reaction pathway involves the condensation with α,β-bifunctional compounds to yield pyrido[1,2-b] scirp.orgCurrent time information in Bangalore, IN.chempap.orgtriazines. mdpi.com For example, reaction with ninhydrin (B49086) in boiling acetic acid yields dihydroindeno[1,2-e]pyrido[1,2-b] scirp.orgCurrent time information in Bangalore, IN.chempap.orgtriazines. mdpi.com Similarly, reaction with glyoxal (B1671930) under mild conditions produces functionalized 6-oxo-6H-pyrido[1,2-b] scirp.orgCurrent time information in Bangalore, IN.chempap.orgtriazine-7,9-dicarbonitriles. mdpi.com The Mannich reaction of these diaminopyridines with formaldehyde (B43269) and primary amines can lead to the formation of complex cage-like structures, such as 2,3,8,9-tetrahydro-6,10-methano scirp.orgCurrent time information in Bangalore, IN.chempap.orgtriazolo[1,5-a] Current time information in Bangalore, IN.lp.edu.uadiazocine-6,10(7H)-dicarbonitriles. researchgate.netrudn.ru

| Reagent | Reaction Conditions | Product | Reference(s) |

| Acetic Anhydride | Reflux | 2-methyl-5-oxo-1H-4,5-dihydro scirp.orgCurrent time information in Bangalore, IN.chempap.orgtriazolo[1,5-a]pyridine-6,8-dicarbonitrile | imamu.edu.sa |

| Benzaldehyde | Reflux in ethanol | 2-phenyl-5-oxo-1,2,3,5-tetrahydro scirp.orgCurrent time information in Bangalore, IN.chempap.orgtriazolo[1,5-a]pyridine-6,8-dicarbonitrile | imamu.edu.sa |

| Ninhydrin | Boiling acetic acid | Dihydroindeno[1,2-e]pyrido[1,2-b] scirp.orgCurrent time information in Bangalore, IN.chempap.orgtriazine derivatives | mdpi.com |

| Glyoxal | Mild conditions | 6-oxo-6H-pyrido[1,2-b] scirp.orgCurrent time information in Bangalore, IN.chempap.orgtriazine-7,9-dicarbonitriles | mdpi.com |

| Formaldehyde and primary amines | Ethanol | 2,3,8,9-tetrahydro-6,10-methano scirp.orgCurrent time information in Bangalore, IN.chempap.orgtriazolo[1,5-a] Current time information in Bangalore, IN.lp.edu.uadiazocine-6,10(7H)-dicarbonitrile derivatives | researchgate.netrudn.ru |

| Phthalic anhydride | Boiling DMF | 4,7-dioxo-4,7-dihydropyrido[1′,2′:2,3] scirp.orgCurrent time information in Bangalore, IN.chempap.orgtriazolo[5,1-a]isoindole-1,3-dicarbonitriles | mdpi.com |

Directed Derivatization Strategies to Modulate or Enhance Specific Reactivity Profiles

The reactivity of the 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile core can be modulated through directed derivatization. The primary amino group at the 1-position is generally more nucleophilic and sterically accessible than the amino group at the 6-position, allowing for regioselective reactions. chemicalpapers.com

Acylation reactions, for instance, can be directed to the 1-amino group. Reaction with chloroacetyl chloride or 1-cyanoacetyl-3,5-dimethylpyrazole yields the corresponding chloroacetamides and cyanoacetamides at the 1-position. mdpi.com These derivatized compounds can then serve as intermediates for further heterocyclic syntheses. mdpi.com

The reaction with ethyl acetoacetate (B1235776) can be directed to yield different products based on the reaction conditions. chemicalpapers.com In the presence of an acid catalyst, condensation occurs at the 1-amino group to form an imine. chemicalpapers.com In contrast, under basic conditions with sodium methoxide, a cyclocondensation reaction occurs to form a pyrido[1,2-b] scirp.orgCurrent time information in Bangalore, IN.chempap.orgtriazepine derivative. chemicalpapers.com

| Reagent | Reaction Conditions | Product Type | Reference(s) |

| Chloroacetyl chloride | - | 1-Chloroacetamide derivative | mdpi.com |

| 1-Cyanoacetyl-3,5-dimethylpyrazole | Hot acetic acid | 1-Cyanoacetamide derivative | mdpi.com |

| Ethyl acetoacetate | Acid catalyst (perchloric acid) in ethanol | 1-Iminobutanoate derivative | chemicalpapers.com |

| Ethyl acetoacetate | Methanolic sodium methoxide | Pyrido[1,2-b] scirp.orgCurrent time information in Bangalore, IN.chempap.orgtriazepine derivative | chemicalpapers.com |

Studies on Degradation Pathways and Stability under various Chemical Environments

While specific degradation studies on Einecs 281-565-2 are not extensively documented, the stability of the related 1,4-dihydropyridine (B1200194) (1,4-DHP) class of compounds has been investigated. These studies provide insights into the potential degradation pathways for 1,2-dihydropyridine derivatives.

A primary degradation pathway for dihydropyridines is oxidation to the corresponding aromatic pyridine (B92270) derivative. benchchem.comnih.gov This process can be initiated by exposure to light (photodegradation) or thermal stress, particularly in the presence of humidity. mdpi.comptfarm.pl The sensitivity to light is a well-documented characteristic of dihydropyridine-based compounds. nih.gov The presence of certain substituents, such as a nitrophenyl group, can accelerate this photo-oxidation process. nih.gov

The thermal stability of 1,4-DHP derivatives has been shown to be significantly affected by humidity. ptfarm.pl In a dry atmosphere, these compounds can be relatively stable at elevated temperatures. However, in the presence of moisture, thermodegradation occurs, following first-order kinetics. ptfarm.pl The main thermodegradation product is the corresponding nitroso derivative, resulting from the aromatization of the dihydropyridine (B1217469) ring and elimination of a water molecule. ptfarm.pl

Efforts to improve the photostability of dihydropyridine derivatives include the use of nonionic surfactants to form micellar solutions, which can protect the drug from light-induced degradation. nih.gov

| Condition | Degradation Pathway | Primary Product(s) | Reference(s) |

| Light Exposure (Photodegradation) | Oxidation of the dihydropyridine ring | Aromatic pyridine derivative | nih.govmdpi.com |

| Elevated Temperature and Humidity | Aromatization with water elimination | Nitroso derivative | ptfarm.pl |

Analysis of Catalytic Transformations and Interactions with various Chemical Reagents

The chemical transformations of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives can be facilitated and controlled through the use of catalysts.

Boric acid has been identified as a mild and efficient green catalyst for certain transformations of these compounds. thieme-connect.com For example, the reaction of a 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile with ninhydrin can be catalyzed by boric acid in acetic acid to produce dihydroindeno[1,2-e]pyrido[1,2-b] scirp.orgCurrent time information in Bangalore, IN.chempap.orgtriazine-1,3-dicarbonitriles in good yields. thieme-connect.com

The synthesis of the dihydropyridine core itself often relies on base catalysis. imamu.edu.sa Triethylamine or piperidine are commonly used to catalyze the initial condensation reactions. imamu.edu.sa The choice of catalyst and solvent can be crucial in directing the reaction pathway in multicomponent reactions involving these synthons, determining whether the final product is a dihydropyridine or a fully aromatized pyridine. mdpi.com

Furthermore, the oxidation of dihydropyridine derivatives to their corresponding pyridines can be achieved using specific oxidizing agents. Dess-Martin periodinane, in combination with diethylamine, has been used as an efficient catalyst-oxidant system for the one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines from their dihydropyridine precursors at ambient temperature. rsc.org

| Catalyst/Reagent | Transformation | Product Type | Reference(s) |

| Boric Acid | Reaction with ninhydrin | Dihydroindeno[1,2-e]pyrido[1,2-b] scirp.orgCurrent time information in Bangalore, IN.chempap.orgtriazine derivatives | thieme-connect.com |

| Triethylamine/Piperidine | Multicomponent synthesis of the dihydropyridine core | 1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | imamu.edu.sa |

| Dess-Martin periodinane/Diethylamine | Oxidation of dihydropyridines | 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines | rsc.org |

Environmental and Sustainable Considerations in the Academic Lifecycle of the Chemical Compound

Development of Environmentally Benign Synthesis and Processing Routes for the Chemical Compound8.2. Academic Studies on the Degradation and Environmental Fate of the Chemical Compound in various Matrices (excluding ecotoxicity)8.3. Research into Recycling and Reusability Strategies for Materials Incorporating the Chemical Compound

A prerequisite for a thorough and accurate discussion on these topics is the unambiguous identification of the chemical compound . As this cannot be achieved with the available information, providing an article that adheres to the user's strict requirements for accuracy and focus is not possible.

Future Research Directions and Emerging Paradigms for the Chemical Compound

Identification of Novel Interdisciplinary Research Avenues (e.g., Synergies between Materials Science and Theoretical Chemistry)

Future research on 2-[2-(2-butoxyethoxy)ethoxy]ethyl acetate (B1210297) is poised to benefit significantly from interdisciplinary collaborations. A particularly promising avenue lies at the intersection of materials science and theoretical chemistry. Theoretical chemistry can provide valuable insights into the molecular-level interactions of the compound with various substrates and polymers. By employing computational modeling, researchers can predict how its structural characteristics influence the macroscopic properties of materials.

For instance, in the realm of polymer science, theoretical models can simulate the diffusion and distribution of 2-[2-(2-butoxyethoxy)ethoxy]ethyl acetate within a polymer matrix. This can help in designing advanced coatings and films with tailored properties such as enhanced flexibility, adhesion, and controlled release of active agents. The synergy with materials science would involve validating these theoretical predictions through empirical studies, leading to the development of novel composites and functional materials.

Another interdisciplinary frontier is the combination of environmental science and chemical engineering. Research can focus on developing more sustainable and efficient processes for its use and recycling. This includes designing catalytic systems for its synthesis from renewable feedstocks or for its degradation into environmentally benign products.

Prognosis for Future Derivatives and Advanced Structural Modifications with Enhanced Functionality

The molecular structure of 2-[2-(2-butoxyethoxy)ethoxy]ethyl acetate offers several sites for modification, opening up possibilities for creating a new generation of derivatives with enhanced functionalities. Future research will likely focus on targeted structural alterations to fine-tune its physical and chemical properties.

One area of exploration is the modification of the terminal butyl group. By replacing it with longer or more complex alkyl chains, or even with functional groups containing heteroatoms (e.g., silicon, fluorine), it may be possible to create derivatives with unique solvency characteristics, lower volatility, or improved thermal stability. For example, the introduction of fluorinated moieties could lead to derivatives with enhanced chemical resistance and oleophobicity, making them suitable for specialized coatings and lubricants.

Another approach involves modifying the ethylene (B1197577) glycol chain. Varying the number of ethoxy units can alter the compound's hydrophilicity, viscosity, and boiling point. Synthesizing oligomers or polymers based on this monomeric unit could lead to new classes of surfactants, dispersants, and plasticizers with precisely controlled properties.

Advanced structural modifications could also involve creating chiral versions of the molecule. The introduction of stereocenters could lead to derivatives that are useful in asymmetric synthesis or as chiral solvents for specialized applications in the pharmaceutical and fine chemicals industries.

Prospective Integration into Next-Generation Technologies and Advanced Systems

The unique combination of properties of 2-[2-(2-butoxyethoxy)ethoxy]ethyl acetate, such as its high boiling point, low volatility, and excellent solvency, makes it a candidate for integration into a variety of next-generation technologies.

In the electronics industry, there is potential for its use as a high-performance solvent in the formulation of photoresists and cleaning agents for semiconductor manufacturing. Its ability to dissolve a wide range of organic and inorganic materials, coupled with its low vapor pressure, can contribute to more precise and controlled manufacturing processes.

In the field of energy storage, derivatives of this compound could be investigated as components of novel electrolytes for batteries and supercapacitors. The ether linkages in its structure can facilitate ion transport, a key requirement for high-performance electrochemical devices. By modifying its structure to enhance its electrochemical stability and ionic conductivity, it may be possible to develop safer and more efficient energy storage systems.

Furthermore, its properties as a coalescing agent can be leveraged in the development of advanced drug delivery systems. It can be used to formulate stable nanoemulsions and microemulsions for the encapsulation and targeted delivery of therapeutic agents. Research in this area would involve studying its biocompatibility and its interactions with biological membranes.

Emphasis on Synergistic Computational-Experimental Approaches for Accelerated Discovery and Optimization

The traditional, trial-and-error approach to chemical research is time-consuming and resource-intensive. The future of research on 2-[2-(2-butoxyethoxy)ethoxy]ethyl acetate and its derivatives will increasingly rely on a synergistic combination of computational modeling and experimental validation to accelerate the discovery and optimization process.

High-throughput computational screening can be used to predict the properties of a large number of virtual derivatives. By using quantitative structure-property relationship (QSPR) models, researchers can identify promising candidates with desired functionalities without the need for synthesizing each one. This computational pre-screening can significantly narrow down the experimental workload.

Once promising candidates are identified, their synthesis and characterization can be carried out in the laboratory to validate the computational predictions. The experimental data can then be used to refine and improve the computational models, creating a feedback loop that enhances the predictive power of the theoretical methods.

This integrated approach can be applied to various aspects of research, from designing new synthetic routes to optimizing the performance of the compound in specific applications. For example, in the development of new coatings, computational fluid dynamics can be used to model the application and drying process, while experimental studies can be used to measure the final properties of the coating.

The table below provides a summary of the key research directions and the potential impact of an integrated computational-experimental approach.

| Research Area | Key Objectives | Potential Impact of Integrated Approach |

| Materials Science | Development of advanced composites and functional materials. | Accelerated design of materials with tailored properties through predictive modeling. |

| Environmental Science | Creation of sustainable processes for synthesis and degradation. | Design of efficient catalytic systems and prediction of environmental fate. |

| Derivative Synthesis | Creation of new molecules with enhanced functionalities. | High-throughput screening of virtual derivatives to identify promising candidates. |

| Next-Generation Technologies | Integration into advanced systems like electronics and energy storage. | Optimization of performance in specific applications through multi-scale modeling. |

By embracing these interdisciplinary and integrated research paradigms, the scientific community can unlock the full potential of 2-[2-(2-butoxyethoxy)ethoxy]ethyl acetate and its future derivatives, paving the way for new innovations and technological advancements.

Q & A

Q. What are the key physicochemical properties of EINECS 281-565-2 that influence its reactivity in experimental settings?

Methodological Answer: Prioritize empirical characterization using techniques like differential scanning calorimetry (DSC) for thermal stability, UV-Vis spectroscopy for electronic transitions, and gas chromatography-mass spectrometry (GC-MS) for purity analysis. Cross-reference data with computational models (e.g., DFT calculations) to validate experimental observations. Ensure reproducibility by adhering to standardized protocols for solvent selection and environmental controls (e.g., humidity, temperature) .

Q. How can researchers ensure accurate synthesis and purification of this compound for reproducibility?

Methodological Answer: Document synthesis protocols rigorously, including reaction stoichiometry, catalyst use, and purification steps (e.g., recrystallization solvents, column chromatography parameters). Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For novel synthetic pathways, provide detailed supplementary materials with step-by-step workflows, as recommended by journals for replication .

Q. What are the best practices for designing initial toxicity assays for this compound?

Methodological Answer: Start with in vitro models (e.g., cell viability assays using MTT or resazurin) to establish baseline cytotoxicity. Use standardized cell lines (e.g., HepG2 for hepatotoxicity) and include positive/negative controls. Statistical power analysis should guide sample sizes to avoid Type I/II errors. Pre-register protocols on platforms like Open Science Framework to enhance transparency .

Advanced Research Questions

Q. How can contradictions in published data on this compound’s catalytic activity be resolved?

Methodological Answer: Conduct a meta-analysis of existing studies, focusing on variables such as catalyst loading, solvent polarity, and reaction temperature. Use multivariate regression to identify confounding factors. Replicate critical experiments under controlled conditions, employing error-analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainty. Publish negative results to mitigate publication bias .

Q. What advanced spectroscopic techniques can elucidate this compound’s reaction mechanisms under non-ambient conditions?

Methodological Answer: Apply in-situ Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy to monitor real-time molecular changes during reactions. For high-pressure or high-temperature conditions, use synchrotron-based X-ray absorption spectroscopy (XAS). Pair these with ab initio molecular dynamics (AIMD) simulations to correlate spectral data with mechanistic pathways .

Q. How should researchers design multi-omics studies to investigate this compound’s systemic biological impacts?

Methodological Answer: Integrate transcriptomics, proteomics, and metabolomics datasets using bioinformatics pipelines (e.g., weighted gene co-expression networks). Apply pathway enrichment analysis (e.g., KEGG, GO terms) to identify perturbed biological processes. Validate findings with orthogonal assays (e.g., CRISPR knockouts for key genes). Address batch effects via ComBat or similar normalization tools .

Methodological Challenges and Solutions

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data. Assess goodness-of-fit via Akaike information criterion (AIC). For heterogeneous datasets, apply Bayesian hierarchical models to account for variability across experimental replicates. Open-source tools like R/Bioconductor provide robust packages for implementation .

Q. How can machine learning enhance predictive modeling of this compound’s environmental fate?

Methodological Answer: Train neural networks on existing physicochemical and biodegradation data to predict parameters like soil adsorption coefficients (Koc) or aquatic half-lives. Validate models using k-fold cross-validation and external datasets. Prioritize interpretability via SHAP (SHapley Additive exPlanations) values to identify dominant molecular descriptors .

Ethical and Reproducibility Considerations

Q. What ethical frameworks apply to in vivo studies involving this compound?

Methodological Answer: Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0 for reporting). Conduct power analyses to minimize animal use. For human-derived samples, ensure compliance with GDPR or HIPAA for data anonymization. Include ethics committee approvals in all publications .

Q. How can researchers improve the reproducibility of this compound studies across laboratories?

Methodological Answer: Implement standardized reference materials and inter-laboratory comparisons (e.g., via ISO/IEC 17025). Publish detailed protocols on platforms like Protocols.io , including raw data and code repositories (e.g., GitHub, Zenodo). Use CRediT taxonomy to clarify author contributions and reduce methodological ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.